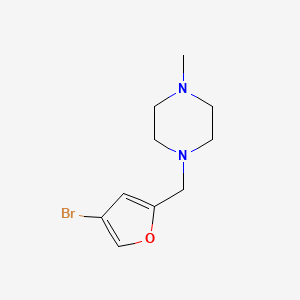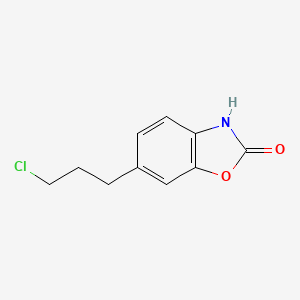
5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the 1,2,3,4-tetrahydroisoquinoline scaffold, which is a significant structural motif in various natural products and therapeutic lead compounds. This compound is of interest due to its potential biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another approach includes the use of multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and environmentally friendly methods is also explored to improve the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various functionalized tetrahydroisoquinoline compounds .
Aplicaciones Científicas De Investigación
5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing various biological processes. For example, it may act on neuroreceptors to provide neuroprotective effects or inhibit inflammatory pathways to reduce inflammation .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound with a similar structure but without the chloro and methyl substituents.
5-Methyl-1,2,3,4-tetrahydronaphthalene: A structurally related compound with a methyl group at a different position.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group, known for its antineuroinflammatory properties.
Uniqueness
5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both chloro and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent by improving its binding affinity to specific molecular targets and increasing its stability under physiological conditions .
Propiedades
Fórmula molecular |
C10H12ClN |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12ClN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-4,7,12H,5-6H2,1H3 |
Clave InChI |
UDSDLWRHYHPJBU-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(CCN1)C(=CC=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(1,3-Dioxolan-2-yl)phenyl]-5-methoxy-3-phenyl-1,6-naphthyridine](/img/structure/B8697253.png)








![Piperidine, 1-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B8697339.png)
![2-{[(1,3,4-Thiadiazol-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8697350.png)



